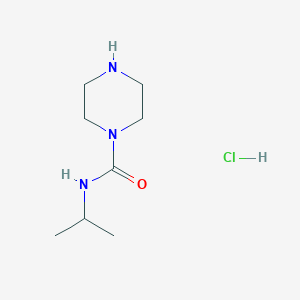

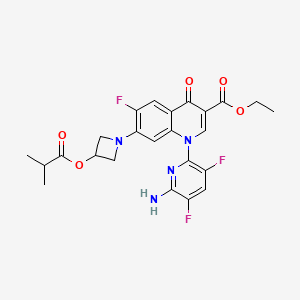

![molecular formula C10H15ClN2O2S B2409016 (2-Chloroethyl)[(2,5-dimethylphenyl)sulfamoyl]amine CAS No. 2097937-53-4](/img/structure/B2409016.png)

(2-Chloroethyl)[(2,5-dimethylphenyl)sulfamoyl]amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis and Reactivity

Research on sulfamoyl azides, closely related to the chemical structure of interest, indicates their generation from secondary amines using a novel sulfonyl azide transfer agent. These compounds react with alkynes to form 1-sulfamoyl-1,2,3-triazoles, which serve as shelf-stable progenitors for versatile reactive intermediates in asymmetric addition to olefins (Culhane & Fokin, 2011).

Chlorination Techniques

Innovative aromatic chlorination techniques have been developed, enhancing the physiological properties of bioactive compounds. This process, catalyzed by dimethyl sulfoxide using N-chlorosuccinimide, shows potential for late-stage aromatic chlorination in drug discovery and development, underlining the versatility of chlorination strategies in modifying chemical structures for enhanced drug efficacy (Song et al., 2019).

Interaction with Superoxide Ions

Monomeric chloroiron(III) complexes, through reactions with superoxide ions in dimethyl sulfoxide, transition into μ-oxo dimers or oxygenated complexes. This interaction highlights the reactivity of specific chloro compounds with superoxide ions, offering insights into potential applications in catalysis or material science (Matsushita et al., 1982).

Radical-Mediated Chlorination

Studies on sulfamides, derivatives of sulfamoyl azides, reveal their role in directing intermolecular chlorine transfer at specific carbon centers, showcasing unique position-selectivity due to sulfamidyl radical intermediates. This mechanism highlights the potential of sulfamides in facilitating selective chlorination reactions, useful in synthetic chemistry and drug development (Short et al., 2019).

Spectrophotometric Determination

The extraction-spectrophotometric determination of tris(2-chloroethyl)amine illustrates the analytical application of chloro compounds in detecting and quantifying chemical warfare agents and pharmaceuticals. This method, utilizing phthaleins, offers a reliable approach for the analysis of such compounds in various matrices (Rozsypal & Halámek, 2017).

Safety and Hazards

特性

IUPAC Name |

N-(2-chloroethylsulfamoyl)-2,5-dimethylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN2O2S/c1-8-3-4-9(2)10(7-8)13-16(14,15)12-6-5-11/h3-4,7,12-13H,5-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGUDRLNEEDQROB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NS(=O)(=O)NCCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)phenyl)carbamate](/img/structure/B2408933.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2408934.png)

![1-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazole-3-carbonyl)piperidine-4-carboxamide](/img/structure/B2408937.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-chloro-6-fluorobenzoate](/img/structure/B2408942.png)

![4-(morpholinosulfonyl)-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2408944.png)

![2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2408945.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-(difluoromethoxy)phenyl)amino)thiazole-4-carboxamide](/img/structure/B2408946.png)